2,4-Dichloro-6-(methylthio)pyrimidine

Regioselective SNAr Sequential nucleophilic substitution Pyrimidine functionalization

This 2,4,6-trisubstituted pyrimidine features orthogonal chlorine leaving groups and a 6-SMe handle, enabling tunable regioselectivity in SNAr and Pd-catalyzed cross-coupling—capabilities absent in 6-methyl or 6-chloro analogs. For agrochemical and medicinal chemistry programs requiring sulfur-modified scaffolds, this building block eliminates multi-step sulfur installation, reducing synthetic risk and accelerating lead optimization. Procure ≥98% purity to ensure reproducible outcomes.

Molecular Formula C5H4Cl2N2S
Molecular Weight 195.06
CAS No. 1137576-60-3
Cat. No. B2547422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(methylthio)pyrimidine
CAS1137576-60-3
Molecular FormulaC5H4Cl2N2S
Molecular Weight195.06
Structural Identifiers
SMILESCSC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3
InChIKeyOYUCPHYZEOODST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-(methylthio)pyrimidine (CAS 1137576-60-3): Procurement-Relevant Class and Baseline Characteristics


2,4-Dichloro-6-(methylthio)pyrimidine is a 2,4,6-trisubstituted pyrimidine heterocycle bearing two chlorine atoms at the 2- and 4-positions and a methylthio (-SMe) group at the 6-position. Its molecular formula is C₅H₄Cl₂N₂S, and its molecular weight is 195.06 g/mol . This compound is typically procured as a high-purity (≥98%) synthetic building block for downstream medicinal chemistry and agrochemical research applications . The presence of two orthogonal leaving groups (chlorine atoms) alongside a sulfur-based substituent distinguishes it from both simple dichloropyrimidines and symmetrical trichloropyrimidines, enabling differentiated reactivity profiles that are consequential for procurement decisions in synthetic route planning.

Why Generic Substitution Fails: 2,4-Dichloro-6-(methylthio)pyrimidine Cannot Be Interchanged with 2,4-Dichloro-6-methylpyrimidine or Trichloropyrimidines


Procurement specifications that treat this compound as interchangeable with other commercially available dichloropyrimidines (e.g., 2,4-dichloro-6-methylpyrimidine, CAS 5424-21-5) or trichloropyrimidines (e.g., 2,4,6-trichloropyrimidine, CAS 3764-01-0) introduce substantial synthetic risk. The 6-position methylthio group is not an inert substituent; it acts as an electron-donating moiety that modulates the electrophilicity of the pyrimidine ring and alters the regioselectivity of sequential nucleophilic aromatic substitution (SNAr) reactions [1]. Substitution with a 6-methyl analog eliminates the sulfur-mediated electronic and steric effects, leading to different kinetic outcomes in C-2 versus C-4 displacement steps. Furthermore, the methylthio group can itself serve as a leaving group under palladium-catalyzed cross-coupling conditions, an option entirely unavailable with 6-alkyl or 6-chloro counterparts . The following quantitative evidence substantiates why these differences are non-trivial for scientific procurement.

2,4-Dichloro-6-(methylthio)pyrimidine Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


SNAr Regioselectivity: C-4 vs. C-2 Chlorine Displacement Order Differentiates from 4,6-Dichloro-2-(methylthio)pyrimidine

The target compound, 2,4-dichloro-6-(methylthio)pyrimidine, exhibits a distinct SNAr regioselectivity profile compared to its regioisomer 4,6-dichloro-2-(methylthio)pyrimidine. In 2,4-dichloropyrimidine systems, nucleophilic attack occurs preferentially at the C-4 position over the C-2 position due to the greater electrophilicity of C-4 imparted by the adjacent ring nitrogens. The presence of the electron-donating 6-methylthio group modulates this inherent bias. The patent literature explicitly teaches that product mixtures arise from 2,4-dichloropyrimidine nucleophilic substitutions unless the 6-position is appropriately substituted to control regiochemical outcomes [1]. This differential reactivity necessitates distinct synthetic planning: procurement of the 2,4-dichloro-6-methylthio isomer commits the user to a C-4 first displacement pathway, whereas the 4,6-dichloro-2-methylthio isomer forces C-4/C-6 differentiation with C-2 pre-blocked. Selecting the incorrect isomer results in the wrong substitution pattern in the final product.

Regioselective SNAr Sequential nucleophilic substitution Pyrimidine functionalization

Palladium-Catalyzed Cross-Coupling Regioselectivity: Methylthio Pyrimidines Exhibit Inverted Selectivity Versus Dichloropyrimidines

In palladium-catalyzed cross-coupling reactions with benzylzinc reagents, methylthio-substituted pyrimidines display regioselectivity that is opposite to that of their dichloropyrimidine analogs. Specifically, 2-(methylthio)pyrimidines are described as 'particularly reactive substrates' for this transformation . The study demonstrates that 2,4-bis(methylthio)pyrimidines undergo benzylation with a regioselectivity pattern that is the reverse of what is observed with 2,4-dichloropyrimidine substrates. This inversion means that procurement of a methylthio-containing pyrimidine (such as 2,4-dichloro-6-(methylthio)pyrimidine) enables access to substitution patterns that are inaccessible—or accessible only with poor selectivity—when using the corresponding trichloro or dichloro starting materials. This unusual selectivity offers 'new flexibility in the regioselective synthesis of substituted pyrimidines' .

Palladium cross-coupling Regioselective benzylation Methylthio leaving group

Synthesis Yield Benchmark: 72% Isolated Yield Achieved via Chemoselective Chlorination Protocol

A documented synthetic route to 2,4-dichloro-6-(methylthio)pyrimidine proceeds via a two-stage protocol starting from 2-chloro-4-(methylsulfanyl)pyrimidine. The method employs 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) in tetrahydrofuran at 25°C under inert atmosphere, followed by reaction with 1,1,2-trichloro-1,2,2-trifluoroethane, achieving an isolated yield of 72% . This yield serves as a benchmark for procurement specifications: incoming material that fails to perform in downstream transformations at comparable yields may indicate quality issues or improper storage that degraded the reactive chlorine substituents. While this yield is not directly compared to alternative routes (e.g., direct chlorination of 6-methylthiopyrimidine precursors) in the available primary literature, it represents a validated synthetic outcome using a chemoselective magnesium amide base approach that preserves the methylthio group while effecting chlorination at the 4-position.

Synthetic methodology Yield optimization Chemoselective chlorination

Biological Activity Class Evidence: Methylthio Pyrimidine Derivatives Exhibit Subnanomolar Potency and >100-Fold Selectivity for Mutant EGFR

Although direct biological data for 2,4-dichloro-6-(methylthio)pyrimidine itself are not reported in the available primary literature, the broader class of methylthio-substituted pyrimidines has demonstrated compelling biological differentiation. A series of 5-(methylthio)pyrimidine derivatives were discovered as novel EGFR inhibitors targeting the drug-resistant L858R/T790M double mutant. These derivatives inhibited the enzymatic activity of EGFR(L858R/T790M) mutants with IC₅₀ values in subnanomolar ranges, while exhibiting hundreds of fold less potency on wild-type EGFR (EGFR WT) [1]. These compounds also strongly inhibited the proliferation of H1975 non-small cell lung cancer cells bearing EGFR(L858R/T790M), while being significantly less toxic to A431 human epithelial carcinoma cells with overexpressed EGFR WT [1]. This class-level data suggests that pyrimidine scaffolds bearing methylthio substituents can achieve mutant-selective pharmacology that is not readily accessible with unsubstituted or alkyl-substituted pyrimidines. For medicinal chemistry programs targeting mutant kinases or requiring a building block with demonstrated biological potential, procurement of a methylthio-containing pyrimidine core may be strategically advantageous.

EGFR kinase inhibition Mutant-selective inhibitors 5-methylthio pyrimidines NSCLC therapeutics

Commercial Availability and Purity Specifications: 98% Minimum Purity from Reputable Domestic Supplier

2,4-Dichloro-6-(methylthio)pyrimidine is commercially available with a purity specification of 98% (Product No. 1796563) . While this purity level is comparable to what is offered for the closely related analog 2-chloro-4-(methylthio)pyrimidine (98% GC purity, CAS 49844-93-1) , the procurement decision hinges on the substitution pattern rather than absolute purity. The target compound offers a dual-chlorine electrophilic scaffold with a 6-position methylthio group that provides orthogonal reactivity. This compares favorably to the procurement of 2,4,6-trichloropyrimidine, which offers three equivalent reactive sites (complicating regiochemical control) [1], or 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5), which lacks the sulfur-mediated electronic tuning and cross-coupling capabilities of the methylthio group [2]. The availability of 100 mg, 250 mg, and 1 g pack sizes facilitates initial screening and scale-up studies without large upfront commitment.

Chemical procurement Purity specification Lead time

Optimal Procurement Scenarios for 2,4-Dichloro-6-(methylthio)pyrimidine: Evidence-Driven Research Applications


Agrochemical Lead Optimization Requiring Pyrimidine Scaffolds with Established Herbicidal Activity

Agrochemical discovery teams developing novel herbicidal agents should evaluate this compound as a versatile entry point. Pyrimidinyl(thio)ether derivatives synthesized from 2,4-dichloropyrimidine scaffolds have demonstrated herbicidal activity, with certain analogs exhibiting 80% inhibitory ratios against Rape at 1×10⁻⁴ g/mL [1]. The methylthio substituent at the 6-position provides a pre-installed sulfur atom that can be oxidized to sulfoxide or sulfone, or serve as a lipophilic group to modulate logP and membrane permeability. Procuring the 2,4-dichloro-6-(methylthio)pyrimidine specifically provides this sulfur handle at the outset, whereas procurement of 2,4-dichloro-6-methylpyrimidine would require additional synthetic steps to introduce sulfur-containing functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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